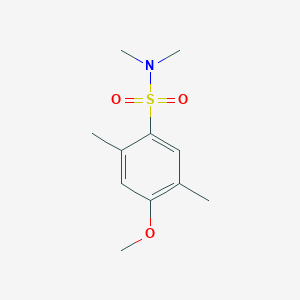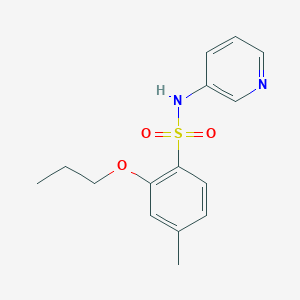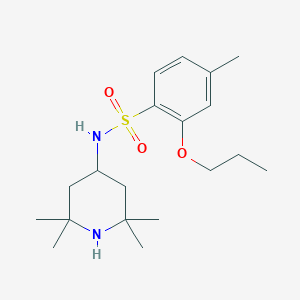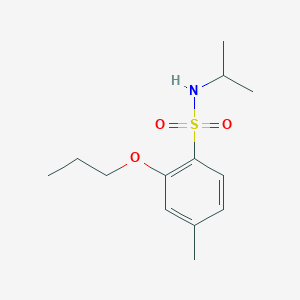
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against certain types of tumors, including breast cancer and lung cancer.
Mécanisme D'action
The mechanism of action of 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cells and tumors. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells as well, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in other areas of scientific research, such as in the treatment of inflammatory diseases and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has potent anti-cancer properties and has been found to be effective against a wide range of cancer cells and tumors. While there are limitations to its use, the compound holds great promise for the development of new anti-cancer drugs and for other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been achieved using different methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a good yield.
Propriétés
Formule moléculaire |
C16H18BrNO4S |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-8-6-5-7-13(14)18-23(19,20)16-11-12(17)9-10-15(16)22-4-2/h5-11,18H,3-4H2,1-2H3 |
Clé InChI |
UPOTVNIHBNBUJE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)






![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)

